molecular formula C13H9ClN2O B14596591 2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 60772-64-7

2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B14596591
CAS No.: 60772-64-7
M. Wt: 244.67 g/mol
InChI Key: CMYONSBWTJNCOD-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C13H9ClN2O. It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a 3-chloro-5-methylphenyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-chloropyridine with 3-chloro-5-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under reflux conditions. The intermediate product is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in various applications compared to similar compounds .

Properties

CAS No.

60772-64-7

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-(3-chloro-5-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C13H9ClN2O/c1-8-5-9(7-10(14)6-8)13-16-12-11(17-13)3-2-4-15-12/h2-7H,1H3

InChI Key

CMYONSBWTJNCOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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